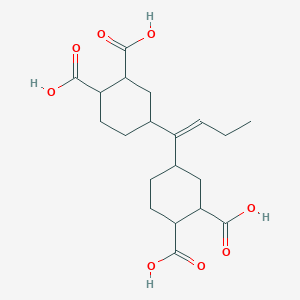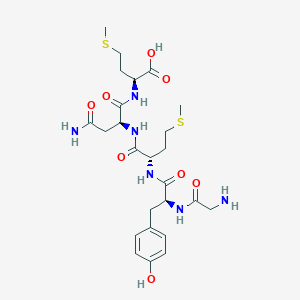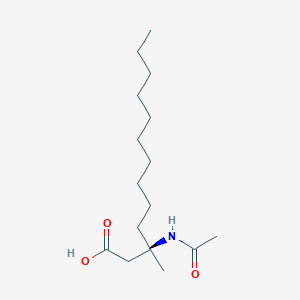![molecular formula C21H25BrN2O B15171056 3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide CAS No. 874888-98-9](/img/structure/B15171056.png)
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3-position of the benzamide core, and a cyclohexylmethyl group attached to the nitrogen atom of the amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide typically involves the following steps:
Amidation: The formation of the amide bond involves the reaction of the brominated benzoyl chloride with 4-{[(cyclohexylmethyl)amino]methyl}aniline under basic conditions to yield the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide
- 3-Bromo-N-(3-chlorophenyl)-N-(4-methylcyclohexyl)benzamide
- 3-Bromo-N-cyclohexyl-N-methylbenzamide
Uniqueness
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide is unique due to its specific substitution pattern and the presence of the cyclohexylmethyl group. This structural uniqueness can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
874888-98-9 |
|---|---|
Formule moléculaire |
C21H25BrN2O |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
3-bromo-N-[4-[(cyclohexylmethylamino)methyl]phenyl]benzamide |
InChI |
InChI=1S/C21H25BrN2O/c22-19-8-4-7-18(13-19)21(25)24-20-11-9-17(10-12-20)15-23-14-16-5-2-1-3-6-16/h4,7-13,16,23H,1-3,5-6,14-15H2,(H,24,25) |
Clé InChI |
HWJRWFJDRAFGLT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNCC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)

![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)
![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)



![2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)-](/img/structure/B15171035.png)
![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)


![tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate](/img/structure/B15171066.png)

